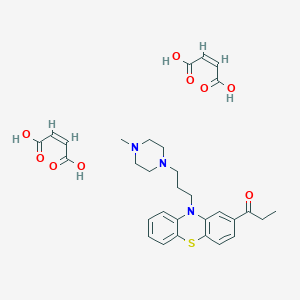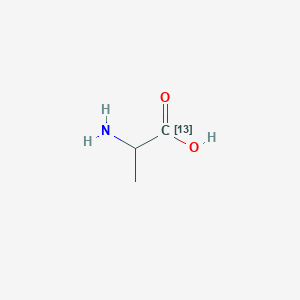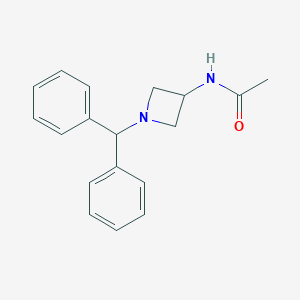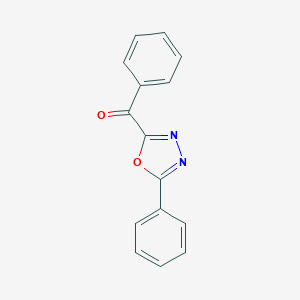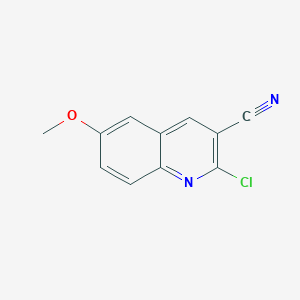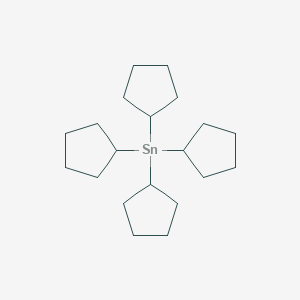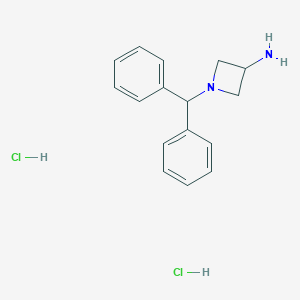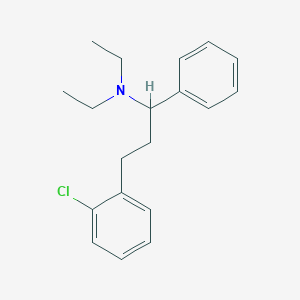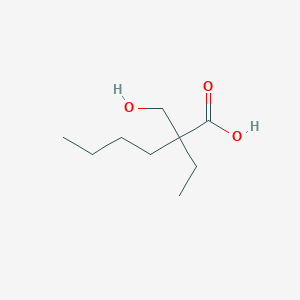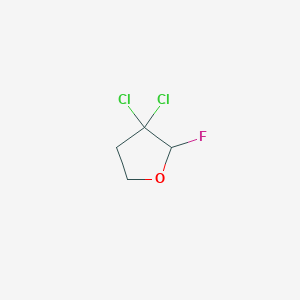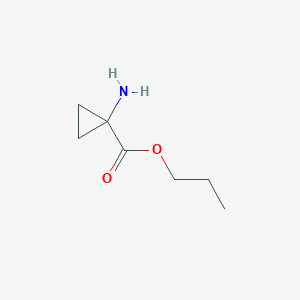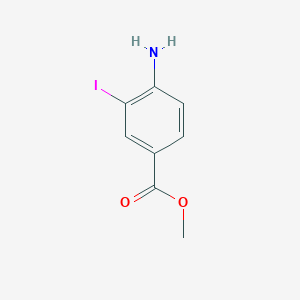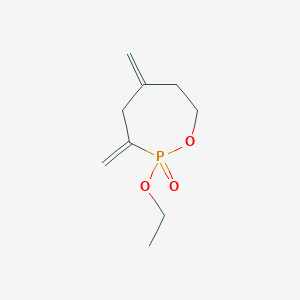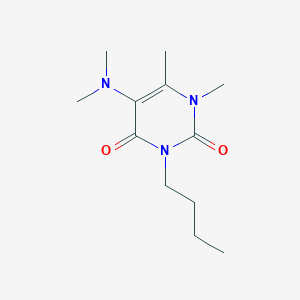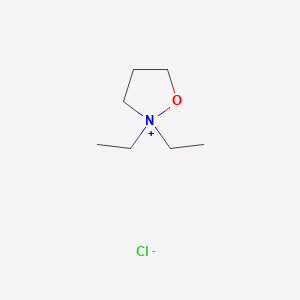
Isoxazolidinium, 2,2-diethyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazolidinium, 2,2-diethyl-, chloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. Isoxazolidinium, 2,2-diethyl-, chloride is a white crystalline solid that is soluble in water and organic solvents. In
科学研究应用
Isoxazolidinium, 2,2-diethyl-, chloride has several potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. This compound can be used as a catalyst in various reactions, such as the synthesis of β-lactams and pyrroles. It has also been reported to be an effective catalyst in the synthesis of chiral compounds.
Another area of research where Isoxazolidinium, 2,2-diethyl-, chloride has shown potential is in the field of medicinal chemistry. It has been reported to have antimicrobial and antifungal properties and has shown promising results in the treatment of bacterial infections. Additionally, it has been reported to have anticancer properties and has shown potential as a chemotherapeutic agent.
作用机制
The exact mechanism of action of Isoxazolidinium, 2,2-diethyl-, chloride is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms by interfering with their cell wall synthesis. It has also been reported to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
生化和生理效应
Isoxazolidinium, 2,2-diethyl-, chloride has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been reported to have antitumor and anticancer properties and has shown potential in the treatment of various types of cancer.
实验室实验的优点和局限性
One of the main advantages of Isoxazolidinium, 2,2-diethyl-, chloride is its versatility in various laboratory experiments. It can be used as a catalyst in organic synthesis reactions and has potential applications in medicinal chemistry. Additionally, it has been reported to have low toxicity, making it a safer alternative to other chemicals commonly used in laboratory experiments.
However, there are also some limitations to the use of Isoxazolidinium, 2,2-diethyl-, chloride in laboratory experiments. Its synthesis method can be complex and time-consuming, which may limit its availability in some laboratories. Additionally, its exact mechanism of action is not fully understood, which may hinder its use in some research areas.
未来方向
There are several future directions for research on Isoxazolidinium, 2,2-diethyl-, chloride. One potential area of research is in the development of new and more efficient synthesis methods. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields, such as organic synthesis, medicinal chemistry, and cancer research.
Conclusion:
In conclusion, Isoxazolidinium, 2,2-diethyl-, chloride is a chemical compound with significant potential in scientific research. Its versatility in various laboratory experiments and potential applications in medicinal chemistry and cancer research make it an exciting area of research. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成方法
The synthesis of Isoxazolidinium, 2,2-diethyl-, chloride involves the reaction of 2,2-diethyl-1,3-propanediol with thionyl chloride, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. The final product is obtained by reacting the intermediate compound with hydrochloric acid. This synthesis method has been reported in several scientific publications and is considered a reliable and effective way of producing Isoxazolidinium, 2,2-diethyl-, chloride in the laboratory.
属性
CAS 编号 |
101670-75-1 |
|---|---|
产品名称 |
Isoxazolidinium, 2,2-diethyl-, chloride |
分子式 |
C7H16ClNO |
分子量 |
165.66 g/mol |
IUPAC 名称 |
2,2-diethyl-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H16NO.ClH/c1-3-8(4-2)6-5-7-9-8;/h3-7H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
NGSSKYLDIBEOIK-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCCO1)CC.[Cl-] |
规范 SMILES |
CC[N+]1(CCCO1)CC.[Cl-] |
同义词 |
ISOXAZOLIDINIUM, 2,2-DIETHYL-, CHLORIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



